molecular formula C21H24FN3O3S B2874587 N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851717-61-8

N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2874587
CAS RN: 851717-61-8
M. Wt: 417.5
InChI Key: NUABZANEUXRIOA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pivaloyl group, a fluorophenyl group, and a methanesulfonamide group. These functional groups could potentially influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance water solubility, while the fluorophenyl group could increase lipophilicity .

Scientific Research Applications

Anticancer Research

This compound, due to the presence of a fluorophenyl group, may interact with various cellular targets and could be used in the development of anticancer agents. Pyrazole derivatives have been studied for their anti-tumor properties, and the incorporation of a fluorine atom can enhance the biological activity and metabolic stability of these molecules .

Anti-inflammatory Agents

The pyrazolyl group is known for its anti-inflammatory properties. This compound could be investigated for its efficacy in reducing inflammation, potentially leading to the development of new anti-inflammatory medications .

Antimicrobial Activity

Compounds with a methanesulfonamide moiety have shown antimicrobial activity. This compound could be part of studies aimed at discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance .

Enzyme Inhibition

The specific structure of this compound suggests that it could act as an inhibitor for certain enzymes. Enzyme inhibitors are crucial in the study of biochemical pathways and have therapeutic applications in diseases where enzyme regulation is disrupted .

Molecular Docking Studies

Molecular docking studies could utilize this compound to explore its binding affinity to various receptors or enzymes. This is particularly relevant in drug design, where the interaction with human estrogen alpha receptors could be of interest, as indicated by related fluorinated pyrazoles .

Pharmacokinetics and Drug Development

The fluorine atom’s presence in pharmaceuticals often affects the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Research into this compound could provide insights into the role of fluorine in drug development .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on various factors, including the dose, route of exposure, and individual susceptibility. Some sulfonamides are associated with side effects such as hypersensitivity reactions .

Future Directions

Future research on this compound could involve further exploration of its biological activity, optimization of its chemical structure for enhanced potency and selectivity, and evaluation of its pharmacokinetic properties .

properties

IUPAC Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(15-5-9-16(22)10-6-15)13-18(23-25)14-7-11-17(12-8-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUABZANEUXRIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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